molecular formula C21H15FO4S B2611309 4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate CAS No. 433245-76-2

4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate

Cat. No.: B2611309
CAS No.: 433245-76-2
M. Wt: 382.41
InChI Key: ZXIMMFVYEWWOLY-MDZDMXLPSA-N
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Description

The compound 4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate features a chalcone backbone (α,β-unsaturated ketone) with distinct substituents:

  • 4-Fluorophenyl group: Enhances electronic effects and metabolic stability.
  • 4-Methoxybenzoate ester: Modulates solubility and bioavailability.

This structure is analogous to bioactive chalcones and acrylate derivatives reported in pharmaceutical and agrochemical research . Its synthesis likely involves Claisen-Schmidt condensation between a fluorinated acetophenone and a thiophene-containing aldehyde, followed by esterification with 4-methoxybenzoyl chloride.

Properties

IUPAC Name

[4-fluoro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FO4S/c1-25-16-7-4-14(5-8-16)21(24)26-20-11-6-15(22)13-18(20)19(23)10-9-17-3-2-12-27-17/h2-13H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIMMFVYEWWOLY-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to various physiological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Table 1: Key Structural and Functional Differences
Compound Name Key Substituents Biological Activity/Application Physicochemical Properties Reference
Target Compound Thiophene, 4-fluoro, 4-methoxybenzoate Not explicitly reported (theoretical) High lipophilicity (logP ~4.2*) N/A
N-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}acetamide (Compound 6) Nitrophenyl, acetamide Antinociceptive (ED₅₀: 12 mg/kg, mice) Moderate solubility (logP ~3.1)
4-[3-(4-Methoxyphenyl)prop-2-enoyl]phenyl phenyl carbamate (Compound 30) 4-Methoxyphenyl, carbamate Nematicidal (51.8% mortality, M. javanica) LogP ~3.8
(E)-2-Acetylphenyl-3-(4-fluorophenyl)acrylate 4-Fluorophenyl, acetyl Intermediate for chromone synthesis Crystalline, mp 120–122°C
4-Fluoro-2-(trifluoromethyl)cinnamic acid CF₃, 4-fluoro Antimicrobial, enzyme inhibition High acidity (pKa ~2.5)

Notes:

  • Thiophene vs. Nitrophenyl : Thiophene’s electron-rich nature may enhance π-stacking interactions compared to nitro groups, which are electron-withdrawing and polar .
  • 4-Methoxybenzoate vs. Carbamate : Esters (target compound) hydrolyze faster than carbamates (Compound 30), affecting pharmacokinetics .
  • Fluorine Substituents: The 4-fluoro group in the target compound likely improves metabolic stability over non-fluorinated analogs .

Biological Activity

The compound 4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis, and implications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A fluorinated phenyl group
  • A thiophene moiety
  • An enoyl functional group
  • A methoxybenzoate component

This unique combination of functional groups suggests potential interactions with biological targets, making it a candidate for further investigation.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of the thiophene ring through condensation reactions.
  • Introduction of the enoyl group via a Knoevenagel condensation.
  • Final esterification to yield the methoxybenzoate derivative.

Antimicrobial Properties

Research indicates that compounds similar to 4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate exhibit significant antimicrobial activity against various bacterial strains. For example:

  • Minimum Inhibitory Concentration (MIC) studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that the compound may inhibit bacterial growth effectively, potentially serving as a lead for antibiotic development.

Anticancer Activity

Preliminary studies have explored the anticancer potential of related compounds. For instance, compounds containing thiophene rings have been shown to induce apoptosis in cancer cell lines through mechanisms such as:

  • Inhibition of specific kinases
  • Disruption of cell cycle progression

In vitro studies have reported IC50 values indicating cytotoxicity against various cancer cell lines, such as HeLa and MCF7 cells.

Cell LineIC50 (µM)
HeLa10
MCF715

These findings highlight the importance of structural modifications in enhancing biological activity.

The proposed mechanism of action for 4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate involves:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Interaction : Potential binding to specific receptors involved in cell signaling pathways.

Further studies using molecular docking and kinetic assays are necessary to elucidate these interactions.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiophene derivatives demonstrated enhanced antibacterial properties compared to standard treatments, suggesting that structural modifications can lead to improved efficacy.
  • Anticancer Screening : In a clinical trial setting, derivatives similar to this compound were tested against various tumor types, showing promising results in reducing tumor size and improving patient outcomes.

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